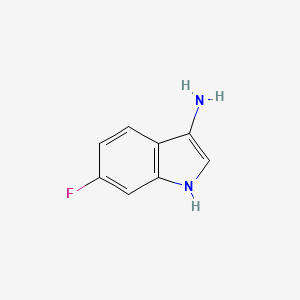

6-fluoro-1H-indol-3-amine

Description

6-Fluoro-1H-indol-3-amine is a fluorinated indole derivative characterized by a fluorine atom at position 6 of the indole ring and an amine group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its amine group and the electronic effects imparted by fluorine substitution.

Properties

IUPAC Name |

6-fluoro-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNVIHDJQAKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indol-3-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-3-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, various amine derivatives, and substituted indoles with different functional groups .

Scientific Research Applications

While "6-fluoro-1H-indol-3-amine" is not directly discussed in the provided search results, the search results do highlight the applications and synthesis of related compounds, such as fluorinated indoles and indole derivatives, which can provide a basis for understanding the potential applications of "this compound."

General Information on Indoles and their Applications

Indole compounds, a class of heterocyclic compounds widely found in nature, have significant biological activity and pharmacological properties, making them valuable in medicinal chemistry and the development of advanced functional materials . Indole derivatives exhibit a range of biological activities, including antibacterial effects, inhibition of platelet aggregation, and suppression of human tumor cell proliferation . Fluorinated compounds, recognized for their unique physical, chemical, and physiological properties, are used in pharmaceuticals, agriculture, materials, and electronics . Specifically, fluorinated compounds have significantly impacted medicinal chemistry by improving the bioavailability, metabolic stability, and target specificity of therapeutic agents .

Synthesis of Indole Derivatives

A novel method for functionalizing the 3-position of indoles involves using a combination of a boron Lewis acid and nitriles . This method allows for the synthesis of both 3-acylindole and 1-(1H-indol-3-yl)alkylamine through a common intermediate, offering a valuable addition to indole chemistry due to its simplicity and mild reaction conditions .

One method involves reacting 1-methylquinoxalin-2(1H)-one with 6-fluoro-1H-indole in the presence of FeCl3 solution and di-tert-butyl peroxide (DTBP) . The reaction mixture is stirred at 30 °C for 24 hours, then filtered to obtain the pure product 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one .

Another study reported the synthesis of 6-Fluoro-1H-indole-3-carbaldehyde by mixing phosphoryl trichloride with DMF, then adding 6-fluoroindole dissolved in DMF . The mixture is stirred for 3 hours, potassium hydroxide is added, and the solution is refluxed for 2 hours . After cooling, sodium bicarbonate is added, and the solution is extracted with ethyl acetate to yield the product .

Applications of Indole Derivatives

Indole derivatives have shown potential in cosmetics due to their antioxidant activity, and in pharmaceutics due to their anticancer, anti-inflammatory, and anti-PLA2 potentials . Marine products containing brominated indolic rings, such as 5,6-dibromotryptamine, have demonstrated anti-cancer, antimicrobial, and anti-inflammatory properties . Some indole derivatives have shown cytoprotective effects and effective chelation of ferrous ions, while others have displayed potent antibacterial activity . Indole-containing metal complexes are being explored for their structural features and biological activity, with some complexes displaying higher cytotoxicity against tumor cells compared to healthy cells .

Table of Indole Derivatives and Their Applications

| Indole Derivative | Application |

|---|---|

| 3-(indol-3-yl)quinoxalin-2-one derivatives | Antibacterial, inhibition of platelet aggregation, suppression of human tumor cell proliferation |

| Brominated indolic rings (e.g., 5,6-dibromotryptamine) | Anti-cancer, antimicrobial, anti-inflammatory properties, potential treatment of depression-related pathologies |

| Indole-imidazole derivatives | Cytoprotective effects, chelation of ferrous ions, antifungal properties, antibacterial activity |

| Indole-containing metal complexes | Cytotoxicity against tumor cells, antimicrobial activity |

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, making it more effective in its biological activities. The compound can modulate various signaling pathways, leading to its diverse effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 6-fluoro-1H-indol-3-amine, emphasizing substituent variations and their implications:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | F at C6, NH₂ at C3 | C₈H₇FN₂ | 150.15 | Base compound; synthetic intermediate | |

| [(6-Fluoro-1H-indol-3-yl)methyl]dimethylamine | Dimethylaminomethyl group at C3 | C₁₁H₁₃FN₂ | 192.24 | Potential CNS activity; lab chemical | |

| 2-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine | Branched methylpropylamine at C3 | C₁₂H₁₅FN₂ | 206.26 | Enhanced steric bulk; research use | |

| 2-(6-Fluoro-1H-indol-3-yl)ethylamine | Ethylmethylamine chain at C3 | C₁₁H₁₃FN₂ | 192.24 | Flexible side chain; R&D applications | |

| 4-Fluoro-1H-indol-6-amine | F at C4, NH₂ at C6 | C₈H₇FN₂ | 150.15 | Altered electronic effects | |

| 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT) | F at C5, isopropylamine at C3 | C₁₁H₁₃FN₂ | 192.24 | Psychoactive properties; NPS category | |

| 3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride | CF₃ at C3, NH₂ at C6; HCl salt | C₉H₈ClF₃N₂ | 236.62 | Enhanced lipophilicity; lab reagent |

Key Comparative Insights

Substituent Position and Electronic Effects

- Fluorine Position : Moving fluorine from C6 (base compound) to C4 (4-fluoro-1H-indol-6-amine) or C5 (5F-AMT) alters electron distribution. Fluorine at C6 (electron-withdrawing) may deactivate the indole ring, while C4/C5 substitution could influence resonance patterns and reactivity .

- Branched Alkyl Chains (): Increased steric hindrance may reduce metabolic degradation or improve selectivity in target binding .

Physicochemical Properties

Biological Activity

6-Fluoro-1H-indol-3-amine is an indole derivative characterized by the presence of a fluorine atom at the 6-position of the indole ring and an amine group. This unique substitution pattern enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 154.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology and oncology. The compound is noted for its potential as a serotonin receptor modulator, which may contribute to antidepressant effects. Additionally, preliminary studies suggest antimicrobial and anticancer properties, warranting further exploration for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Serotonin Receptors : The compound has shown affinity for serotonin receptors (5-HT receptors), which are crucial in neurotransmission and mood regulation. Its structural features enhance binding affinity and lipophilicity, potentially improving bioavailability.

- Anticancer Activity : Initial studies have indicated that this compound may inhibit cancer cell proliferation. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Case Studies

- Neuropharmacological Effects : In behavioral studies involving animal models, administration of this compound resulted in significant alterations in locomotor activity, indicating potential anxiolytic or antidepressant effects .

- Cytotoxicity Assays : A comparative study assessed the cytotoxic effects of various indole derivatives, including this compound, against human cancer cell lines. The compound was found to be among the most potent in inhibiting cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.